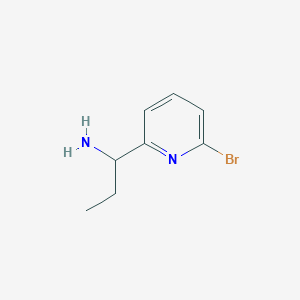

1-(6-Bromopyridin-2-yl)propan-1-amine

Description

Contextual Significance of Substituted Pydyl Amines in Organic Chemistry Research

Substituted pyridyl amines are a class of organic compounds that have found extensive applications in various domains of chemical research, most notably in catalysis and materials science. The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, imparts specific electronic and steric properties to the molecule. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making pyridyl derivatives valuable as ligands in coordination chemistry. nih.govgeorgiasouthern.edu

The introduction of an amine substituent further enhances the functionality of the pyridine scaffold. Chiral pyridyl amines, in particular, are highly sought after as ligands for asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. nih.govacs.org These chiral ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a specific enantiomer.

Furthermore, the reactivity of the pyridine ring can be tuned by the presence of various substituents. For instance, a bromine atom, as in the case of 1-(6-bromopyridin-2-yl)propan-1-amine, can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules. georgiasouthern.edumdpi.com

Rationale for In-depth Academic Investigation of this compound

The specific structure of this compound presents several features that make it a compelling target for academic investigation. The molecule possesses a chiral center at the carbon atom bearing the amine group, making it a candidate for applications in asymmetric synthesis. The presence of both a pyridine nitrogen and an amino group allows it to act as a bidentate ligand, capable of coordinating to metal centers through two points of attachment. This chelation effect often leads to more stable and well-defined metal complexes, which is advantageous in catalysis.

The 6-bromo substituent on the pyridine ring offers a site for synthetic modification. This allows for the tuning of the ligand's electronic and steric properties, which in turn can influence the catalytic activity and selectivity of its metal complexes. For example, the bromine atom can be replaced with other functional groups through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the creation of a library of related ligands with diverse properties. georgiasouthern.edumdpi.com

The propan-1-amine side chain also contributes to the molecule's structural diversity and potential applications. The length and branching of the alkyl chain can be varied to fine-tune the steric environment around a coordinated metal center, which is a crucial aspect of catalyst design.

Current Research Landscape and Unexplored Opportunities for the Compound

The current research landscape for pyridyl amines is vibrant, with a strong focus on the development of new chiral ligands for asymmetric catalysis. nih.govacs.org While there is extensive literature on pyridyl amines in general, specific in-depth studies on this compound are limited. Much of the available information comes from its inclusion in broader studies of ligand libraries or as a chemical intermediate.

This relative lack of focused research presents a number of unexplored opportunities. A systematic investigation into the synthesis and resolution of the enantiomers of this compound would be a valuable contribution. Detailed studies of its coordination chemistry with a variety of transition metals could reveal novel catalytic activities. For instance, its complexes could be screened for activity in a range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and aminations.

Furthermore, the potential of this compound as a building block in supramolecular chemistry and materials science remains largely untapped. The combination of a chiral amine, a coordinating pyridine ring, and a modifiable bromine substituent makes it an attractive synthon for the construction of complex, functional molecular architectures.

Below is a representative table of related chiral pyridyl amine ligands and their applications, illustrating the potential research directions for this compound.

| Ligand Structure | Metal | Application | Reference |

| Chiral Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation | rsc.org |

| Chiral 2,2'-Bipyridine | Nickel | Reductive Addition | nih.gov |

| Chiral Pyridine-Imidazolidine | Copper | Nitroaldol Reaction | researchgate.net |

Overview of Key Stereochemical Considerations in Pyridylpropan-1-amine Systems

The stereochemistry of pyridylpropan-1-amine systems is a critical aspect that governs their application in asymmetric synthesis. The primary stereochemical feature of this compound is the presence of a stereocenter at the first carbon of the propane (B168953) chain (C1), which is attached to the pyridine ring, the amino group, an ethyl group, and a hydrogen atom. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-(6-Bromopyridin-2-yl)propan-1-amine and (S)-1-(6-Bromopyridin-2-yl)propan-1-amine.

The synthesis of a single enantiomer, or enantioselective synthesis, is a major goal in modern organic chemistry. acs.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture (a 50:50 mixture of both enantiomers). The stereoselective reduction of the corresponding ketone, 1-(6-bromopyridin-2-yl)propan-1-one, is a common approach to access chiral pyridyl amines. mdpi.com

The absolute configuration of the chiral center is crucial as it determines the three-dimensional arrangement of the groups around the metal center in a coordination complex. This, in turn, dictates the stereochemical outcome of the catalyzed reaction. For example, one enantiomer of a chiral ligand might produce the desired product with high enantiomeric excess, while the other enantiomer could lead to the opposite enantiomer of the product or a racemic mixture.

The conformational flexibility of the propan-1-amine side chain is another important stereochemical consideration. The rotation around the C-C and C-N bonds can lead to different conformations, and the preferred conformation in a metal complex can influence its catalytic performance.

Below is a table summarizing the key stereochemical properties of a generic chiral pyridylpropan-1-amine system.

| Property | Description |

| Chirality | Presence of a stereocenter at C1 of the propane chain. |

| Enantiomers | Exists as two non-superimposable mirror images, (R) and (S). |

| Diastereomers | Can form diastereomeric salts with chiral acids for resolution. |

| Conformational Isomers | Rotation around single bonds leads to different spatial arrangements. |

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

1-(6-bromopyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H11BrN2/c1-2-6(10)7-4-3-5-8(9)11-7/h3-6H,2,10H2,1H3 |

InChI Key |

YIGYLEOPRNZMCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC(=CC=C1)Br)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Propan 1 Amine

Comprehensive Analysis of Established Synthetic Routes to the Compound

The preparation of 1-(6-Bromopyridin-2-yl)propan-1-amine can be approached through various methodologies, which are broadly categorized into stereoselective and non-stereoselective pathways. Stereoselective methods aim to produce a single enantiomer, which is often crucial for pharmaceutical applications, while non-stereoselective methods yield a racemic mixture of both enantiomers.

Stereoselective and Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is a primary goal in modern organic synthesis. For this compound, several advanced strategies, including biocatalysis, asymmetric hydrogenation, and the use of chiral auxiliaries, have been explored.

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral amines. Amine transaminases (ATAs) are particularly noteworthy for their ability to catalyze the asymmetric amination of prochiral ketones with high enantioselectivity. The synthesis of this compound via this method would involve the conversion of the corresponding ketone, 1-(6-bromopyridin-2-yl)propan-1-one.

The general mechanism involves the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate. The enzyme's chiral active site directs the addition of the amine to one face of the ketone, leading to the preferential formation of one enantiomer of the product. The key advantages of using ATAs include their high enantioselectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and the elimination of the need for heavy metal catalysts.

While the reaction is reversible, various strategies can be employed to drive the equilibrium towards product formation. These include using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). Protein engineering and directed evolution have been extensively used to develop transaminases with improved stability, broader substrate scope, and enhanced activity towards challenging substrates.

| Enzyme Class | Substrate | Amine Donor | Key Features |

| Amine Transaminase (ATA) | 1-(6-bromopyridin-2-yl)propan-1-one | Isopropylamine, L-Alanine, etc. | High enantioselectivity (>99% ee), Mild aqueous conditions, Green chemistry |

Transition metal-catalyzed asymmetric hydrogenation and direct asymmetric reductive amination (DARA) are among the most efficient methods for producing enantiomerically enriched amines. These processes are characterized by their high atom economy and catalytic nature.

The synthesis of chiral this compound can be achieved via DARA of the precursor ketone, 1-(6-bromopyridin-2-yl)propan-1-one. This one-step process utilizes a chiral transition metal catalyst, a hydrogen source, and an ammonia (B1221849) source to directly convert the ketone to the primary amine. Ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, have proven highly effective for the DARA of various ketones, including heteroaromatic ones. nih.govacs.org

For instance, studies on the DARA of 2-acetyl-6-substituted pyridines have shown excellent results using Ru(OAc)₂{(S)-binap} as the catalyst and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. nih.govacs.org This methodology yields the corresponding chiral amines with high conversion and outstanding enantioselectivity (up to >99% ee). The presence of a substituent at the 6-position of the pyridine (B92270) ring is often crucial for achieving high enantioselectivity. acs.org

| Method | Catalyst System | Amine/Hydrogen Source | Typical Enantioselectivity |

| Direct Asymmetric Reductive Amination (DARA) | Ru(OAc)₂{(S)-binap} | NH₄(OCOCF₃), H₂ | >99% ee |

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a single-enantiomer chiral molecule (the auxiliary). The presence of the auxiliary directs a subsequent reaction to occur on one face of the molecule, thereby inducing asymmetry. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, one potential strategy involves the use of tert-butanesulfinamide, a highly versatile chiral auxiliary developed by Ellman. yale.eduwikipedia.orgnih.gov The synthesis begins with the condensation of the precursor ketone, 1-(6-bromopyridin-2-yl)propan-1-one, with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine.

This imine intermediate is then reduced with a standard reducing agent like sodium borohydride (B1222165). The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, forcing the hydride to attack from the less sterically hindered face. This results in a highly diastereoselective reduction. The final step is the removal of the sulfinyl group under acidic conditions to yield the enantiomerically enriched primary amine. nih.gov

Another well-established class of auxiliaries includes pseudoephedrine and its analogue pseudoephenamine. nih.govharvard.eduacs.org A synthetic route could involve creating an amide from 6-bromopicolinic acid and pseudoephedrine. Subsequent α-alkylation of this amide with an ethyl halide would proceed with high diastereoselectivity, followed by reduction and cleavage of the auxiliary to afford the target amine.

| Chiral Auxiliary | Key Intermediate | Reaction Type | Advantage |

| tert-Butanesulfinamide | N-tert-butanesulfinyl imine | Diastereoselective reduction | High diastereoselectivity, reliable, auxiliary is recyclable |

| Pseudoephedrine/Pseudoephenamine | Chiral amide | Diastereoselective alkylation | Well-established, high yields, predictable stereochemistry |

Non-Stereoselective (Racemic) Synthesis Pathways

Racemic synthesis provides the target compound as an equal mixture of both enantiomers. These methods are often simpler and more cost-effective than their stereoselective counterparts and are useful when the separation of enantiomers can be achieved later or when a racemic mixture is sufficient.

A common and straightforward racemic synthesis of this compound starts from a readily available precursor like 2,6-dibromopyridine (B144722) and proceeds through the key intermediate ketone, 1-(6-bromopyridin-2-yl)propan-1-one. guidechem.comsiyuchem.comchemicalbook.com

A plausible synthetic sequence is as follows:

Acylation: 2,6-dibromopyridine can be selectively functionalized. One method involves a lithium-halogen exchange at one of the bromine positions, followed by quenching with an acylating agent like propionyl chloride or propanal followed by oxidation to install the propionyl group, yielding 2-bromo-6-propionylpyridine (1-(6-bromopyridin-2-yl)propan-1-one).

Reductive Amination: The resulting ketone is then converted to the racemic amine via classical reductive amination. masterorganicchemistry.com This typically involves two steps:

Imine Formation: The ketone is reacted with an ammonia source (e.g., ammonia or ammonium acetate) to form the corresponding imine.

Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is a widely used and efficient method for the synthesis of primary amines from ketones. youtube.com

Alternative starting materials such as 2-amino-6-bromopyridine (B113427) or 2-bromo-6-cyanopyridine can also be envisioned as precursors, though they would require different synthetic transformations to introduce the propyl-amine side chain. For example, methods for the selective C-N bond formation on 2,6-dibromopyridine using copper catalysis can provide mono-aminated products which could be further functionalized. google.comresearchgate.netresearchgate.net

| Starting Material | Key Intermediate | Key Reactions |

| 2,6-Dibromopyridine | 1-(6-bromopyridin-2-yl)propan-1-one | Lithium-halogen exchange, Acylation, Reductive Amination |

| 2-Bromo-6-methylpyridine | 1-(6-bromopyridin-2-yl)propan-1-one | Lithiation, Acylation, Reductive Amination |

Functionalization of Pyridyl-Containing Aliphatic Chains

The most direct and widely studied method for converting the aliphatic propyl chain's carbonyl group into the desired amine is reductive amination. masterorganicchemistry.com This transformation is a cornerstone in amine synthesis, avoiding the common issue of multiple alkylations that can occur with other methods. masterorganicchemistry.com

A key strategy involves the direct asymmetric reductive amination (DARA) of the precursor ketone. This one-pot reaction combines the ketone, an ammonia source, and a reducing agent in the presence of a chiral catalyst to directly yield the enantiomerically enriched primary amine. acs.orgnih.gov

An alternative, multi-step approach involves the initial reaction of the ketone with an enantiopure chiral auxiliary, such as (S)-N-p-toluenesulfinamide, to form an N-sulfinyl ketimine intermediate. This intermediate is then subjected to diastereoselective reduction. The choice of reducing agent in this step is crucial for controlling the stereochemical outcome. Subsequent removal of the sulfinyl group yields the chiral primary amine. unito.it

Role of Catalyst Systems in Compound Formation (e.g., Metal-Mediated, Organocatalytic)

Catalysis is central to achieving high efficiency and enantioselectivity in the synthesis of this compound. The development of privileged chiral ligands and catalyst systems has been a major focus of research. rsc.orgresearchgate.net

Metal-Mediated Catalysis: Transition metal catalysts are highly effective for this transformation. A notable example is the use of a Ruthenium-based catalyst, specifically Ru(OAc)2{(S)-binap}, for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, a class of compounds highly analogous to the precursor of the target molecule. acs.orgnih.gov In this system, the chiral BINAP ligand coordinates to the metal center, creating a chiral environment that directs the addition of the amine and the hydride to produce one enantiomer of the product in high excess. acs.org The presence of a substituent at the 6-position of the pyridine ring (in this case, bromine) has been shown to be crucial for achieving high reactivity and enantioselectivity with this catalytic system. acs.orgnih.gov Other metal systems, such as those based on nickel, have also been developed for the asymmetric synthesis of chiral amines through different reaction pathways. nih.govnih.gov

Organocatalytic Approaches: While metal-based catalysts are prominent, organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity, represents another major branch of asymmetric synthesis. acs.org Chiral phosphoric acids and chiral amine derivatives have been employed to catalyze a wide range of enantioselective transformations. acs.orgresearchgate.net Although specific applications of organocatalysts for the direct synthesis of this compound are not extensively documented in current literature, the principles of chiral Brønsted acid or nucleophilic catalysis could theoretically be applied to this system. acs.org

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic and research purposes, optimizing reaction conditions to maximize yield and enantiomeric excess (ee) is paramount. In the context of the direct asymmetric reductive amination of related 2-acylpyridines, several parameters are critical. acs.org

Key variables include the choice of ammonia source, hydrogen pressure, temperature, solvent, and catalyst loading. Ammonium trifluoroacetate has been identified as an effective nitrogen source. acs.orgnih.gov The reaction typically requires elevated hydrogen pressure and temperature to proceed efficiently. The solvent choice can also influence both the reaction rate and the stereochemical outcome.

Below is a table summarizing optimized conditions for the asymmetric reductive amination of a closely related substrate, 2-acetyl-6-bromopyridine, which serves as a model for the academic scale production of the target amine.

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Catalyst | Ru(OAc)2{(S)-binap} | Provides high enantioselectivity for 6-substituted pyridyl ketones. acs.org |

| Catalyst Loading (s/c) | ~150 | Sufficient for achieving high conversion on a laboratory scale. acs.org |

| Nitrogen Source | Ammonium Trifluoroacetate (NH4(OCOCF3)) | Shown to be an effective source for direct amination. acs.orgnih.gov |

| Hydrogen Pressure | 0.8 MPa | Optimal pressure for the reduction step without requiring specialized high-pressure equipment. acs.orgnih.gov |

| Temperature | 90 °C | Provides a suitable rate of reaction for efficient conversion. acs.org |

| Solvent | Tetrahydrofuran (THF) | An effective solvent for this catalytic system. acs.org |

| Typical Yield | High | Excellent yields and conversions are reported for analogous substrates. acs.org |

| Enantiomeric Excess (ee) | >99% | The optimized catalytic system provides nearly perfect enantiocontrol. acs.orgnih.gov |

Data based on the synthesis of analogous 1-(6-substituted-pyridin-2-yl)ethan-1-amine derivatives as reported in the literature. acs.orgnih.gov

Green Chemistry Principles and Sustainable Approaches in Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. researchgate.netnih.gov The goal is to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rasayanjournal.co.in

In the synthesis of this compound, several green approaches are relevant:

Catalytic Efficiency: The use of highly efficient catalysts, like the aforementioned Ruthenium system, is inherently green. Catalytic reactions reduce the amount of waste generated compared to stoichiometric reagents, leading to a higher atom economy. rasayanjournal.co.in

One-Pot Reactions: The direct asymmetric reductive amination (DARA) is a prime example of a process-intensified, green methodology. By combining multiple chemical steps into a single operation, it reduces the need for intermediate isolation and purification steps, which in turn cuts down on solvent use and waste generation. nih.gov

Alternative Energy Sources: For the synthesis of pyridine derivatives in general, methods such as microwave-assisted synthesis have been shown to shorten reaction times, increase yields, and lead to purer products, all of which align with green chemistry principles. rasayanjournal.co.innih.gov

Biocatalysis: An emerging sustainable alternative is the use of enzymes. nih.gov Engineered transaminases, for example, can catalyze the conversion of ketones to chiral amines with extremely high stereoselectivity under mild, aqueous conditions. This approach avoids the need for heavy metals and high-pressure hydrogenation, significantly improving the environmental profile of the synthesis. nih.gov

By integrating these principles, future research can develop synthetic pathways to this compound that are not only efficient and selective but also environmentally sustainable. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 6 Bromopyridin 2 Yl Propan 1 Amine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(6-bromopyridin-2-yl)propan-1-amine, NMR studies are crucial for confirming the molecular structure, assigning the stereochemical configuration, and understanding its dynamic behavior.

Stereochemical Configuration Assignment and Diastereomeric Ratios

Being a chiral compound, this compound can exist as a pair of enantiomers. When synthesized, it is often produced as a racemic mixture. The determination of the stereochemical configuration and the quantification of the enantiomeric or diastereomeric ratio are essential. While enantiomers are indistinguishable by standard NMR, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers, which are distinguishable by NMR.

A common approach involves reacting the amine with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. The resulting ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit distinct chemical shifts, allowing for the determination of the diastereomeric ratio through integration of the corresponding signals. frontiersin.org For instance, the methoxy (B1213986) or trifluoromethyl signals of the two diastereomers would appear as separate peaks, and their relative areas would directly correlate to the ratio of the enantiomers in the original mixture.

Hypothetical ¹H NMR Data for Diastereomeric Amides of this compound with a Chiral Derivatizing Agent

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) |

| Pyridine (B92270) H-3 | 7.85 | 7.83 |

| Pyridine H-4 | 7.65 | 7.64 |

| Pyridine H-5 | 7.40 | 7.38 |

| CH-NH | 4.85 | 4.80 |

| CH₂ | 1.80 | 1.75 |

| CH₃ | 0.95 | 0.92 |

Note: This is a hypothetical representation of NMR data.

Conformational Analysis in Solution

The conformational flexibility of this compound in solution can be investigated using NMR techniques. The molecule can adopt various conformations due to rotation around the C-C and C-N single bonds. The observed NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements, are time-averages of these conformations. torvergata.itcopernicus.org

By measuring the three-bond coupling constants (³J) between protons, information about the dihedral angles can be obtained through the Karplus equation. For example, the coupling constant between the proton on the chiral center (CH-NH) and the adjacent methylene (B1212753) protons (CH₂) can provide insights into the preferred rotamers around the C-C bond.

Furthermore, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, helping to define the predominant conformation in solution. arxiv.org

Multi-dimensional NMR Techniques for Complex Structure Resolution

To unambiguously assign all proton and carbon signals and to resolve overlapping resonances, multi-dimensional NMR techniques are employed. researcher.lifeomicsonline.org

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton scalar couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would show correlations between the pyridine protons, as well as between the protons of the propyl amine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the propyl amine side chain to the bromopyridine ring, for instance, by observing a correlation between the CH-NH proton and the C2 carbon of the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination and Chirality

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally determine:

The molecular connectivity and bond lengths and angles.

The conformation of the molecule in the solid state.

The absolute configuration of the chiral center, provided that anomalous dispersion effects can be measured, often facilitated by the presence of the heavy bromine atom. mdpi.com

The resulting crystal structure would serve as a benchmark for comparison with the solution-state conformational analysis performed by NMR.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This is a hypothetical representation of crystallographic data.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgjove.com For this compound, this would lead to the formation of a stable iminium ion.

Predicted Major Fragmentation Pathways:

α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized iminium ion containing the bromopyridine ring.

Loss of HBr: Elimination of a hydrogen bromide molecule.

Pyridine Ring Fragmentation: Cleavage of the pyridine ring itself.

By analyzing the masses of the fragment ions, the structure of the parent molecule can be confirmed, and mechanistic insights into its gas-phase ion chemistry can be gained.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are highly sensitive to the stereochemistry of a molecule and are instrumental in determining the absolute configuration of chiral compounds. nih.govmtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The CD spectrum of one enantiomer of this compound would be the mirror image of the spectrum of the other enantiomer. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be determined. nih.govresearchgate.net The theoretical calculation of the CD spectrum is typically performed using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).

The chromophores in this compound, primarily the bromopyridine ring, would give rise to characteristic Cotton effects in the CD spectrum, the signs of which are directly related to the absolute configuration of the chiral center.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for the structural characterization of molecules. By probing the vibrational modes of chemical bonds, these techniques allow for the identification of functional groups and offer insights into the molecular structure and intermolecular forces present in a sample. For this compound, the analysis of its IR and Raman spectra reveals characteristic frequencies corresponding to its primary amine, propyl chain, and bromopyridine ring moieties.

The vibrational spectrum is defined by the oscillations of atoms about their equilibrium positions. The primary functional groups of this compound—the amine (-NH2), the aliphatic propyl chain, the aromatic pyridine ring, and the carbon-bromine bond (C-Br)—each exhibit distinct vibrational signatures.

Key Vibrational Mode Assignments:

N-H Vibrations: Primary amines typically show two distinct bands in the N-H stretching region. For aromatic amines, asymmetric and symmetric N-H stretching vibrations are expected to occur in the 3500–3300 cm⁻¹ range. core.ac.uk The N-H scissoring (bending) vibration is anticipated around 1650-1580 cm⁻¹, while out-of-plane wagging modes appear at lower frequencies. core.ac.uk

C-H Vibrations: The molecule contains both aromatic C-H bonds on the pyridine ring and aliphatic C-H bonds in the propyl group. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹ (around 3130–3045 cm⁻¹). mdpi.com In contrast, the aliphatic C-H stretching vibrations of the propyl chain are expected in the 3000–2850 cm⁻¹ region.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of characteristic bands in the 1625-1430 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic ring system.

C-Br Vibrations: The carbon-bromine stretching vibration is a heavy atom vibration and thus occurs at a lower frequency. In studies of related compounds such as 6-bromopyridine-2-carbaldehyde, the C-Br stretching coordinate contributes significantly to bands observed around 710 cm⁻¹. mdpi.com The mode with the highest potential energy distribution from the C-Br stretch is calculated to be at a much lower frequency, near 297 cm⁻¹. mdpi.com Generally, for alkyl bromides, the C-Br stretch appears in the 690-515 cm⁻¹ range. orgchemboulder.comlibretexts.org

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| N-H Symmetric Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1610 - 1430 | Strong to Medium |

| C-H Bends (Aliphatic) | 1470 - 1350 | Medium |

| C-N Stretch | 1380 - 1250 | Medium |

| C-Br Stretch | 710 - 515 | Medium-Strong |

Table 2: Predicted Raman Scattering Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3500 - 3400 | Weak |

| N-H Symmetric Stretch | 3400 - 3300 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1610 - 1430 | Strong |

| Ring Breathing Mode | ~1000 | Very Strong |

| C-Br Stretch | 710 - 515 | Strong |

Intermolecular Interaction Analysis:

In the condensed phase (liquid or solid), this compound is capable of forming intermolecular hydrogen bonds. The primary amine group can act as a hydrogen bond donor (N-H), while the lone pair on the pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to N-H···N interactions. The presence of these strong intermolecular forces significantly influences the vibrational spectrum, particularly the N-H stretching modes.

Compared to the gas phase or a dilute solution in a non-polar solvent, the N-H stretching bands in the IR spectrum of a solid or liquid sample are expected to be broadened and shifted to lower frequencies (a red shift). This phenomenon occurs because hydrogen bonding weakens the N-H bond, lowering the energy required to excite its stretching vibration. The extent of this shift and the degree of broadening can provide qualitative information about the strength and nature of the hydrogen-bonding network within the sample.

Reactivity and Derivatization Studies of 1 6 Bromopyridin 2 Yl Propan 1 Amine

Transformations Involving the Pyridyl Bromine Moiety

The bromine atom at the 6-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Its position on the electron-deficient pyridine ring also influences its susceptibility to other transformations like nucleophilic substitution and metallation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and the bromo-substituent of 1-(6-Bromopyridin-2-yl)propan-1-amine serves as an excellent electrophilic partner in these transformations. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond by reacting the bromopyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov This reaction is highly valued for its tolerance of a wide variety of functional groups. nih.gov For a substrate like this compound, the primary amine group typically does not interfere with the reaction, allowing for the direct synthesis of aryl- or vinyl-substituted pyridines. nih.gov

The Sonogashira coupling enables the formation of a C-C bond between the bromopyridine and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.org The resulting alkynylpyridines are valuable intermediates for further synthetic manipulations.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orglibretexts.org

Below is a table of representative conditions for these cross-coupling reactions as applied to 2-bromopyridine (B144113) substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | Moderate to Good |

| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | Room Temp. to 50°C | Good |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80°C | Good to Excellent |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov For this reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net

In the case of this compound, the pyridine ring itself is electron-deficient compared to benzene, which facilitates nucleophilic attack. However, the absence of a strong activating group (like a nitro or cyano group) means that SNAr reactions are generally challenging. researchgate.net The bromine atom is a moderately good leaving group, but forcing conditions, such as high temperatures and strong nucleophiles (e.g., alkoxides, thiolates, or amines), are often required to achieve substitution. researchgate.netthieme-connect.de Catalytic methods, for instance using copper or ruthenium catalysts, can also facilitate these transformations under milder conditions. thieme-connect.deyoutube.com

Directed Ortho-Metallation and Further Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with various electrophiles to introduce a new substituent with high precision. organic-chemistry.org

For this compound, the primary amine group in the side chain would first be deprotonated by the strong base (e.g., n-butyllithium). The resulting lithium amide could potentially act as a DMG, directing a second deprotonation event to the C-3 position of the pyridine ring. However, the presence of the bromine atom at the C-6 position could lead to competing reactions, such as lithium-halogen exchange. Careful optimization of the base, solvent, and temperature would be crucial to control the regioselectivity of this transformation. harvard.edubaranlab.org

Reactions of the Primary Amine Functional Group

The primary amine in the 1-propyl side chain is a versatile nucleophilic center that readily participates in a variety of classical amine reactions, allowing for elongation and modification of the side chain.

Amidation and Acylation Reactions

The primary amine of this compound can be readily acylated to form amides. This is typically achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride. docbrown.infolibretexts.org These reactions are generally high-yielding and proceed under mild conditions. hud.ac.uk Often, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. docbrown.infochemguide.co.uk This transformation is fundamental for introducing a wide array of functional groups and building more complex molecular architectures. A variety of N-substituted amides can be synthesized depending on the choice of the acylating agent.

| Acylating Agent | Base | Solvent | Temperature | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp. | N-(1-(6-bromopyridin-2-yl)propyl)acetamide |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | Room Temp. | N-(1-(6-bromopyridin-2-yl)propyl)benzamide |

| Acetic Anhydride | None or cat. DMAP | Neat or DCM | Room Temp. | N-(1-(6-bromopyridin-2-yl)propyl)acetamide |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization can be envisioned to occur through the reaction of the primary amine with the pyridine ring, typically facilitated by the displacement of the bromo substituent. Such reactions are fundamental in the construction of nitrogen-containing polycyclic aromatic compounds.

One plausible pathway involves an intramolecular nucleophilic aromatic substitution (SNAr). The primary amine can act as a nucleophile, attacking the carbon atom bearing the bromine atom on the pyridine ring. This type of reaction is often promoted by a strong base to deprotonate the amine, thereby increasing its nucleophilicity. The resulting cyclization would lead to the formation of a dihydropyrido[1,2-a]pyrimidine ring system. The reaction conditions, including the choice of base, solvent, and temperature, would be critical in determining the efficiency of the cyclization and minimizing side reactions.

Another potential cyclization strategy involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this scenario, a palladium or copper catalyst could facilitate the intramolecular C-N bond formation between the amine and the bromopyridine moiety. This method often offers milder reaction conditions and greater functional group tolerance compared to traditional SNAr reactions.

| Reaction Type | Key Reagents/Catalysts | Potential Heterocyclic Product | Plausible Mechanism |

| Intramolecular SNAr | Strong base (e.g., NaH, K2CO3) | Dihydropyrido[1,2-a]pyrimidine | Nucleophilic attack of the deprotonated amine on the C-Br bond of the pyridine ring. |

| Intramolecular Buchwald-Hartwig Amination | Pd or Cu catalyst, ligand, base | Dihydropyrido[1,2-a]pyrimidine | Oxidative addition, ligand exchange, and reductive elimination cycle. |

Regioselective and Stereoselective Reaction Pathways of the Compound

The regioselectivity of reactions involving this compound is primarily dictated by the inherent electronic properties of the bromopyridine ring and the steric environment around the reactive centers.

In reactions where the pyridine ring acts as an electrophile, nucleophilic attack is most likely to occur at the C6 position (bearing the bromine) or the C4 position, which are activated by the electron-withdrawing nature of the nitrogen atom. The bromine atom at the C6 position serves as a good leaving group, making this site particularly susceptible to nucleophilic substitution.

Stereoselectivity becomes a key consideration due to the presence of a chiral center at the C1 position of the propan-1-amine side chain. Reactions involving this chiral center, if not carefully controlled, will result in a racemic mixture of products. Enantioselective synthesis of this compound or the use of chiral catalysts in subsequent reactions would be necessary to achieve stereocontrol. For instance, in a hypothetical derivatization of the amine group, the use of a chiral acylating agent could lead to the formation of diastereomeric amides, which could potentially be separated.

Mechanistic Investigations of Key Reactions and Kinetic Studies

For the intramolecular SNAr cyclization, the reaction would likely proceed through a Meisenheimer-like intermediate. The rate of this reaction would be dependent on several factors, including the nucleophilicity of the amine, the strength of the base used, and the electronic nature of the pyridine ring. Kinetic studies would likely show a second-order rate law, dependent on the concentrations of both the substrate and the base.

In the case of a Buchwald-Hartwig cyclization, the mechanism is significantly more complex, involving a catalytic cycle with several intermediates. The rate-determining step could be the oxidative addition of the bromopyridine to the metal catalyst or the reductive elimination of the final product. Kinetic studies, including reaction progress monitoring and determination of reaction orders with respect to the substrate, catalyst, ligand, and base, would be essential to elucidate the precise mechanism and optimize reaction conditions. Isotope labeling studies could also be employed to probe the mechanism of C-N bond formation.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net Such calculations for 1-(6-Bromopyridin-2-yl)propan-1-amine would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. mostwiedzy.pl

The HOMO-LUMO gap is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related pyridine derivatives, the nitrogen atom often plays a significant role in the electronic landscape. researchgate.net Without specific studies, one can only hypothesize that the bromine atom and the amine group would significantly influence the electronic properties of the pyridine ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties for Analogous Pyridine Derivatives

| Property | Typical Value Range for Halogenated Pyridines | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 to 3.0 D | Measures polarity of the molecule |

Note: This table is illustrative and not based on actual data for this compound.

Conformational Analysis and Energy Landscapes of the Amine

The propan-1-amine side chain of this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface associated with these rotations. nih.gov For similar flexible molecules, different conformers can have significantly different energies, and the lowest energy conformer typically represents the most populated state.

The relative energies of different conformers and the energy barriers between them constitute the molecule's energy landscape. This landscape dictates the molecule's flexibility and can influence its biological activity by determining the shape it presents for interaction with other molecules. For other 2-aminopyridine (B139424) derivatives, the orientation of the amino sidechain relative to the pyridine ring has been shown to be critical for its biological function. nih.gov A detailed conformational analysis would be necessary to understand these aspects for this compound, but such a study is not currently available.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

For this compound, computational studies could predict its susceptibility to various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amine group. Transition state analysis would be key to understanding the kinetics of these potential transformations. Plausible mechanisms for reactions involving 2-bromopyridines have been proposed based on computational insights in other studies. mdpi.com However, specific predictions for the title compound are absent from the literature.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with solvent molecules and other solutes. nih.gov An MD simulation of this compound in a solvent like water would provide insights into how the solvent affects its conformation and stability.

These simulations can also be used to study intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, or stacking interactions between pyridine rings. Such information is vital for understanding the molecule's solubility and how it might interact with biological targets. While MD simulations have been applied to other pyridine-based compounds to study their membrane interactions, nih.gov no such data exists for this compound.

Applications As a Building Block and Ligand in Advanced Organic Synthesis and Catalysis Research

Role as a Chiral Building Block in Complex Natural Product and Analog Synthesis

The enantiomerically pure forms of 1-(6-Bromopyridin-2-yl)propan-1-amine serve as valuable chiral synthons for the asymmetric synthesis of complex natural products, particularly alkaloids, and their analogs. researchgate.net The inherent chirality of this building block allows for the stereocontrolled introduction of key stereocenters in the target molecules. researchgate.netnih.gov The bromopyridine ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the construction of diverse molecular architectures. enamine.net

While direct total syntheses of specific natural products using this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The general strategy involves utilizing the chiral amine to construct the core of alkaloid skeletons. researchgate.net The bromine atom on the pyridine (B92270) ring can then be exploited for late-stage functionalization, allowing for the synthesis of a library of natural product analogs with potentially enhanced or modified biological activities. For instance, derivatives of similar brominated pyridines are used as intermediates in the synthesis of ligands for adenosine (B11128) receptors and other bioactive molecules.

Table 1: Representative Natural Product Scaffolds Accessible from Chiral Pyridine-based Amines

| Natural Product Class | Core Structure | Potential Synthetic Application of this compound |

| Indolizidine Alkaloids | Indolizidine | Introduction of chirality and formation of the piperidine (B6355638) ring. |

| Quinolizidine Alkaloids | Quinolizidine | Stereoselective construction of the bicyclic core. |

| Piperidine Alkaloids | Piperidine | Asymmetric synthesis of substituted piperidine rings. |

This table is illustrative and based on the general utility of chiral amines in alkaloid synthesis.

Precursor for Advanced Organic Materials Research

The application of this compound as a direct precursor for advanced organic materials is an emerging area of research. The presence of the bromopyridine unit allows for its incorporation into polymeric structures through cross-coupling reactions. This could lead to the development of novel functional polymers with tailored electronic and optical properties.

One potential application lies in the synthesis of conducting polymers. The pyridine ring, when incorporated into a conjugated polymer backbone, can influence the material's conductivity and charge-transport properties. While specific research on polymers derived from this compound is limited, related pyridine-containing polymers have been investigated for their potential in electronic devices and sensors. The chirality of the amine could also impart unique chiroptical properties to the resulting materials.

Investigation as a Ligand in Transition Metal Catalysis

The nitrogen atoms of the pyridine ring and the amine group in this compound make it an excellent candidate for a bidentate ligand in transition metal catalysis. researchgate.netntu.edu.tw The ability to readily modify the ligand structure, particularly at the bromine position, allows for the fine-tuning of its steric and electronic properties to optimize catalytic performance. acs.org

Design and Synthesis of Metal Complexes with this compound

The synthesis of transition metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal precursor. Various transition metals, including copper, palladium, and ruthenium, can be used to form stable coordination complexes. ntu.edu.twnih.gov The resulting complexes can exhibit different geometries depending on the metal center and other coordinating ligands.

For instance, the reaction of a related bromopyridinylmethyl amine with copper(II) salts has been shown to yield square pyramidal complexes. researchgate.net The synthesis of tris[(6-bromopyridin-2-yl)methyl]amine, a tripodal ligand, has also been reported, highlighting the versatility of the bromopyridine scaffold in ligand design. nih.gov The characterization of these complexes is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their three-dimensional structure and bonding. nih.govnih.gov

Table 2: Potential Transition Metal Complexes with this compound Derivatives

| Metal Center | Potential Ligand Derivative | Coordination Geometry | Potential Catalytic Application |

| Ruthenium(II) | Unmodified Ligand | Octahedral | Asymmetric Hydrogenation |

| Palladium(II) | Phosphine-substituted derivative | Square Planar | Cross-Coupling Reactions |

| Copper(I) | Unmodified Ligand | Tetrahedral | Oxidation Reactions |

| Iridium(III) | N-acylated derivative | Octahedral | Asymmetric Transfer Hydrogenation |

This table presents potential complexes and applications based on related systems and is for illustrative purposes.

Enantioselective Transformations Mediated by Derived Complexes

Chiral metal complexes derived from this compound are promising catalysts for a variety of enantioselective transformations. nih.govchiralpedia.com These reactions are crucial in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries.

One of the key areas of application is in asymmetric reduction reactions, such as the hydrogenation and transfer hydrogenation of prochiral ketones and imines. researchgate.net The chiral environment created by the ligand around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product alcohol or amine. While specific examples with this exact ligand are not widely reported, similar chiral amine-based ligands have been successfully employed in asymmetric catalysis. nih.gov

Ligand Design Principles and Structure-Performance Relationships in Catalysis

The catalytic performance of metal complexes derived from this compound is highly dependent on the ligand's structure. acs.orgmdpi.com Key design principles involve the modification of both the steric and electronic properties of the ligand to enhance catalytic activity and enantioselectivity.

The steric bulk around the chiral center and the pyridine ring can influence the accessibility of the metal's active site and the stereochemical outcome of the reaction. The electronic properties of the pyridine ring, which can be modulated by introducing electron-donating or electron-withdrawing groups at the 6-bromo position, can affect the electron density at the metal center and, consequently, its catalytic activity. researchgate.net A thorough understanding of these structure-performance relationships is crucial for the rational design of more efficient and selective catalysts. acs.org

Utility in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic tools. researchgate.netnih.gov The primary amine functionality of this compound makes it a suitable component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.net

The compound could also initiate cascade reactions, where a single transformation triggers a series of subsequent intramolecular reactions to build molecular complexity rapidly. researchgate.net For example, the amine could participate in an initial reaction, with the resulting intermediate undergoing cyclization or rearrangement steps facilitated by the pyridine ring or other functional groups.

Emerging Research Directions and Future Perspectives for 1 6 Bromopyridin 2 Yl Propan 1 Amine

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of enantiomerically pure pyridyl-amines is a persistent challenge in organic chemistry. Future research will likely focus on developing more efficient and highly stereoselective methods to access 1-(6-Bromopyridin-2-yl)propan-1-amine.

Current approaches often rely on multi-step sequences, which can be inefficient. A key area for development is the catalytic asymmetric reductive amination of the precursor ketone, 1-(6-bromopyridin-2-yl)propan-1-one. This transformation is a direct and atom-economical route to chiral amines. nih.govfrontiersin.org Advances in this area could involve the design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can tolerate the potentially coordinating pyridine (B92270) nitrogen and achieve high enantioselectivity. bohrium.com

Another promising avenue is the asymmetric hydrogenation of the corresponding N-unsubstituted ketimine. While the hydrogenation of pyridyl-containing unsaturated compounds has been challenging due to catalyst deactivation by the pyridine moiety, recent advances in iridium and rhodium catalysis with specialized chiral ligands offer potential solutions. acs.orgrsc.org Furthermore, biocatalytic methods, employing engineered enzymes such as transaminases, could provide a highly selective and environmentally benign route to the desired amine from the precursor ketone. pharmtech.com

| Methodology | Potential Catalyst/System | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Iridium or Ruthenium complexes with phosphine (B1218219) ligands | High atom economy; direct conversion from ketone. | Catalyst inhibition by pyridine nitrogen; control of over-alkylation. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes (e.g., with P,N ligands) | High enantioselectivities are achievable for similar substrates. | Synthesis of stable imine precursor; catalyst deactivation. acs.org |

| Biocatalysis | Engineered Transaminases (TAs) | Exceptional stereoselectivity; mild, aqueous conditions; green chemistry. | Enzyme screening and engineering required; substrate scope limitations. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic (via cross-coupling) bromopyridine ring, opens the door to novel chemical transformations. The bromine atom on the pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and carbonylative couplings. researchgate.netacs.orgmdpi.com This allows for the introduction of a wide array of aryl, alkynyl, amino, and acyl groups at the 6-position, creating a library of complex derivatives.

Future research could explore tandem or one-pot reactions where an initial cross-coupling event is followed by an intramolecular reaction involving the propan-1-amine side chain. For instance, a Suzuki coupling to introduce an ortho-functionalized aryl group could be followed by a cyclization reaction to form novel polycyclic heterocyclic systems. The primary amine itself can be readily derivatized to form amides, sulfonamides, or ureas, or used as a nucleophile in various C-N bond-forming reactions, further expanding the molecular diversity accessible from this building block.

Integration into Advanced Functional Systems and Supramolecular Assemblies

The unique structure of this compound makes it an excellent candidate for a chiral ligand in coordination chemistry. The combination of a soft sp²-hybridized pyridine nitrogen and a hard sp³-hybridized amine nitrogen allows it to act as a bidentate N,N-ligand. This hemilabile character could be advantageous in catalysis, where one coordination site can reversibly dissociate to open a site for substrate binding. nih.govlookchem.com Metal complexes of this chiral ligand could find applications in asymmetric catalysis, for reactions such as transfer hydrogenation, allylic alkylation, or C-H functionalization.

In the realm of supramolecular chemistry, this molecule offers multiple points of interaction. The pyridine ring can engage in π-π stacking, while the primary amine is a hydrogen bond donor and acceptor. These non-covalent interactions can be exploited to construct ordered assemblies such as gels, liquid crystals, or porous organic frameworks. The bromine atom also provides a site for halogen bonding, adding another layer of control over the formation of supramolecular structures.

Challenges and Opportunities in Stereocontrolled Pyridyl-Amine Chemistry Research

The primary challenge in the chemistry of this compound is its stereocontrolled synthesis. The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to transition metal catalysts, often leading to inhibition or catalyst deactivation. acs.org This can make reactions like asymmetric hydrogenation particularly difficult. Developing catalysts that are tolerant to this functionality or using protecting group strategies are key hurdles to overcome.

However, overcoming these challenges presents significant opportunities. Access to both enantiomers in high purity would enable detailed studies into their differential biological activities and their applications as chiral ligands or resolving agents. The development of a general and robust method for the asymmetric synthesis of such pyridyl-amines would be a significant advance in synthetic methodology. pharmtech.comresearchgate.net

| Challenge | Description | Opportunity |

|---|---|---|

| Catalyst Deactivation | The pyridine nitrogen can coordinate to and poison transition metal catalysts, hindering asymmetric synthesis. acs.org | Development of novel, pyridine-tolerant chiral catalysts, expanding the scope of asymmetric catalysis. |

| Low Reactivity | The electron-deficient nature of the pyridine ring can reduce the reactivity of adjacent functional groups in certain transformations. | Exploration of Lewis acid activation or other strategies to enhance reactivity, uncovering new reaction pathways. researchgate.net |

| Purification | The basic nature of the amine and pyridine can complicate chromatographic purification. | Development of non-chromatographic or salt-based purification techniques for polar, basic compounds. |

| Scalability | Multi-step, low-yielding synthetic sequences are not amenable to large-scale production. | Invention of a concise, high-yielding, and scalable synthesis would make this and related compounds readily available for various applications. |

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work offers a powerful strategy to accelerate research on this compound. DFT calculations can provide invaluable insights into various aspects of the molecule's behavior. tandfonline.comresearchgate.netnih.gov

For instance, computational modeling can be used to:

Predict Reactivity: Calculate reaction barriers for proposed synthetic routes to identify the most promising experimental conditions. rsc.org

Elucidate Reaction Mechanisms: Model transition states to understand the origin of stereoselectivity in asymmetric reactions.

Design Novel Catalysts: Simulate the coordination of the amine to different metal centers and predict the electronic and steric properties of the resulting complexes. researchgate.net

Analyze Supramolecular Interactions: Model hydrogen bonding and π-stacking interactions to predict how these molecules will self-assemble.

This synergistic approach allows for a more rational, hypothesis-driven research process, reducing the amount of empirical screening required and leading to a deeper understanding of the underlying chemical principles.

| Computational Task (DFT) | Experimental Relevance |

|---|---|

| Modeling of transition states in asymmetric catalysis | Rational design of chiral ligands and optimization of reaction conditions for higher enantioselectivity. |

| Calculation of binding energies to metal centers | Prediction of ligand stability and potential for catalyst deactivation; informs catalyst selection. nih.gov |

| Simulation of NMR and IR spectra | Aids in the structural characterization and confirmation of newly synthesized derivatives. youtube.com |

| Prediction of Frontier Molecular Orbital (FMO) energies | Understanding the electronic properties and predicting sites of electrophilic/nucleophilic attack. mdpi.com |

Q & A

Q. Basic to Advanced

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromine substitution (pyridine C-6 vs. C-4) .

- LC-MS : Monitors reaction progress and detects byproducts (e.g., dehalogenated species) .

- X-ray Crystallography : Resolves stereochemistry for chiral variants (requires high-purity crystals) .

Tip : For intermediates, use FT-IR to track amine functionalization (N-H stretch at ~3300 cm⁻¹) .

How does the bromopyridinyl moiety influence reactivity in cross-coupling reactions?

Advanced

The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ for aryl bromide substrates .

- Solvent Effects : DMF/H₂O mixtures reduce side reactions vs. pure toluene .

Limitation : Steric hindrance from the propylamine group slows coupling rates. Use microwave-assisted heating (120°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.